difluorozinc
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
... Fluoride interacts with bones and teeth by replacing hydroxyl or bicarbonate ions in hydroxyapatite to form fluorohydroxyapatite. ... The presence of fluorohydroxyapatite increases the crystalline structure of the bone and reduces its solubility. ... Dental fluorosis results from toxic effects of fluoride on the epithelial enamel organ. /Fluoride/ In acute poisoning, fluoride kills by blocking normal cellular metabolism. Fluoride inhibits enzymes, in particular metalloenzymes involved in essential processes, causing vital functions such as the initiation and transmission of nerve impulses, to cease. ... /Fluoride/ |
|---|---|
CAS No. |
7783-49-5; 73640-07-0(monohydrate) |
Molecular Formula |
ZnF2 F2Zn |
Molecular Weight |
103.4 g/mol |
IUPAC Name |
difluorozinc |
InChI |
InChI=1S/2FH.Zn/h2*1H;/q;;+2/p-2 |
InChI Key |
BHHYHSUAOQUXJK-UHFFFAOYSA-L |
SMILES |
F[Zn]F |
Canonical SMILES |
F[Zn]F |
boiling_point |
2732 °F at 760 mm Hg (USCG, 1999) 1,500 °C |
Color/Form |
COLORLESS MONOCLINIC OR TRICLINIC CRYSTALS TETRAGONAL NEEDLES (RUTILE LATTICE) OR WHITE CRYSTALLINE MASS |
density |
4.84 at 59 °F 4.95 at 25°C (USCG, 1999) 4.9 g/cu cm |
melting_point |
1601.6 °F (USCG, 1999) 872 °C |
physical_description |
Zinc fluoride appears as a white powder or crystalline mass. Density 4.84 g / cm3. Slightly soluble in water and denser than water. Also insoluble as a hydrate. ZnF2.xH2O. Used for galvanizing steel and making ceramics. White solid; [Hawley] White odorless powder; [MSDSonline] |
solubility |
1.516 G SOL IN 100 ML WATER; BECOMES ANHYDR AT 100 °C /TETRAHYDRATE/ INSOL IN ALCOHOL & AMMONIA; SOL IN HOT ACID SLIGHTLY SOL IN AQ HYDROFLUORIC ACID; SOL IN AMMONIUM HYDROXIDE, HYDROCHLORIC & NITRIC ACIDS 1.62 G/100 CC WATER AT 20 °C |
Origin of Product |
United States |
An Overview of Fluorinated Zinc Species in Chemical Synthesis
Fluorinated zinc species represent a versatile class of reagents in chemical synthesis. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Organofluorine compounds, for instance, are crucial in pharmaceuticals and agrochemicals. researchgate.net
The synthesis of these valuable compounds often relies on the transfer of fluorine-containing groups, a role that fluorinated zinc reagents are well-suited to perform. These reagents can be broadly categorized and are instrumental in various synthetic transformations. For example, the reaction of zinc amalgam with ethyl bromodifluoroacetate yields a stable α,α-difluoro zinc reagent. researchgate.net This highlights the utility of these species in creating carbon-carbon bonds with fluorinated carbons.
Furthermore, research has demonstrated the development of novel reactions, such as the decarboxylative aldol (B89426) reaction of α,α-difluoro-β-keto acids with aldehydes, which proceeds without the need for metal catalysts, offering a highly efficient method for synthesizing α,α-difluoro-β-hydroxy ketones. researchgate.net Another significant advancement is the palladium-catalyzed Negishi cross-coupling reaction, which allows for the construction of C(sp2)-CF2 bonds under mild conditions without the pre-synthesis of organozinc reagents. researchgate.net These examples underscore the evolving landscape of fluorinated zinc chemistry and its importance in accessing complex fluorinated molecules.
The Scope and Significance of Difluorozinc in Modern Academic Inquiry
Synthetic Routes to Inorganic this compound (ZnF₂)
Anhydrous zinc fluoride (ZnF₂) is a white, high-melting-point solid with a rutile crystal structure, indicative of its significant ionic character. wikipedia.org Unlike other zinc halides, it has low solubility in water. wikipedia.org Its synthesis can be achieved through several established routes, both in aqueous and non-aqueous conditions.
One common laboratory-scale method involves the reaction of a zinc salt or oxide with a fluorine source. For instance, reacting zinc carbonate or zinc oxide with aqueous hydrofluoric acid yields zinc fluoride tetrahydrate (ZnF₂·4H₂O). atamanchemicals.com This hydrated form can be converted to the anhydrous salt by heating above 200°C, often under vacuum, to drive off the water of crystallization. atamanchemicals.com A similar approach is the fluorolytic sol-gel synthesis, where zinc acetate (B1210297) is reacted with a methanolic solution of hydrogen fluoride to produce nanocrystalline ZnF₂. uni-muenchen.de
Direct reaction of zinc metal is also a viable pathway. The reaction between zinc metal and fluorine gas produces anhydrous ZnF₂ directly. wikipedia.orgatamanchemicals.com Alternatively, zinc metal can be treated with hydrofluoric acid, which results in the formation of zinc fluoride and hydrogen gas. wikipedia.orgatamanchemicals.com
Solid-state reactions provide another route. A synthesis method for pure ZnF₂ involves a solid-state reaction between zinc oxide (ZnO) and ammonium (B1175870) fluoride (NH₄F). researchgate.net Furthermore, precipitation from an aqueous solution can be achieved by reacting a soluble fluoride salt with zinc chloride, yielding ZnF₂ and a soluble chloride salt. atamanchemicals.com
Table 1: Summary of Synthetic Routes to Inorganic this compound (ZnF₂)
| Reactants | Product(s) | Conditions | Reference(s) |
| Zinc Carbonate (ZnCO₃) or Zinc Oxide (ZnO) + Hydrofluoric Acid (HF) | ZnF₂·4H₂O | Aqueous solution | atamanchemicals.com |
| ZnF₂·4H₂O | Anhydrous ZnF₂ + H₂O | Heating >200°C / Vacuum | atamanchemicals.com |
| Zinc Metal (Zn) + Fluorine Gas (F₂) | Anhydrous ZnF₂ | Direct reaction | wikipedia.orgatamanchemicals.com |
| Zinc Metal (Zn) + Hydrofluoric Acid (HF) | Anhydrous ZnF₂ + H₂ | Aqueous solution | wikipedia.orgatamanchemicals.com |
| Zinc Chloride (ZnCl₂) + Fluoride Salt | Anhydrous ZnF₂ + Chloride Salt | Aqueous solution | atamanchemicals.com |
| Zinc Oxide (ZnO) + Ammonium Fluoride (NH₄F) | Anhydrous ZnF₂ | Solid-state reaction | researchgate.net |
| Zinc Acetate (Zn(OOCCH₃)₂) + Hydrogen Fluoride (HF) | Nanocrystalline ZnF₂ | Methanolic solution (Sol-gel) | uni-muenchen.de |
Generation and Preparation of Organometallic Difluoro Zinc Reagents
Organozinc reagents containing one or more fluorine atoms are highly valuable intermediates in organic synthesis due to their ability to introduce fluorinated motifs into complex molecules. Their preparation requires specific methodologies that can handle the unique reactivity imparted by the fluorine atoms.
The Reformatsky reaction traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc enolate, known as a Reformatsky reagent. wikipedia.org This reaction has been adapted for the synthesis of α,α-difluorinated compounds, where a difluorinated zinc enolate is generated in situ.
A prominent application is the reaction of ethyl bromodifluoroacetate with aldehydes and ketones to produce 2,2-difluoro-3-hydroxyesters. researchgate.net The reaction proceeds through the formation of a difluorinated zinc enolate, which then acts as the nucleophile. Similarly, derivatives of chlorodifluoroacetic acid have been used in Reformatsky-type syntheses. researchgate.net
The scope of the reaction has been extended to imines, providing access to fluorinated amino compounds. For example, the zinc-promoted reaction between aldimines and bromodifluoroacetamides generates α,α-difluoro-β-amino amides in high yields (64-95%). rsc.orgrsc.org The efficiency of this transformation is often enhanced by the use of an activator, such as trimethylsilyl (B98337) chloride, which facilitates the oxidative addition of the bromodifluoroacetamide to the zinc metal. rsc.orgrsc.org A plausible mechanism involves the formation of a zinc enolate on the metal surface, which then undergoes nucleophilic addition to the imine. rsc.orgrsc.org
Table 2: Examples of Zinc-Mediated Reformatsky-Type Reactions
| Difluoro Reagent | Electrophile | Activator | Product Type | Reference(s) |
| Ethyl bromodifluoroacetate | Aldehydes, Ketones | Zinc | α,α-Difluoro-β-hydroxy ester | researchgate.net |
| Bromodifluoroacetamide | Aldimines | Zinc, Trimethylsilyl chloride | α,α-Difluoro-β-amino amide | rsc.orgrsc.org |
| Ethyl iododifluoroacetate | Ketones | Diethylzinc (B1219324) | α,α-Difluoro-β-hydroxy ester | researchgate.net |
| Bromodifluoroamides | Aldehydes, Ketones | Zinc (Electrochemical) | β-Hydroxy-α,α-difluoro amide | researchgate.net |
Transmetalation is a powerful method for preparing organozinc reagents that may not be accessible through direct insertion of zinc into an organic halide. uni-muenchen.de This process involves the transfer of an organic group from a more electropositive metal (like lithium or magnesium) to a zinc salt (e.g., ZnCl₂ or ZnBr₂), driven by the formation of a more covalent and thermodynamically stable carbon-zinc bond. uni-muenchen.de This approach is particularly useful for creating highly functionalized organozinc reagents.
While direct synthesis of difluoro zinc phosphonates via transmetalation is not extensively documented in isolation, the principle is widely applied to related fluorinated systems. For instance, arylzinc halides are readily prepared by reacting an aryllithium or arylmagnesium compound with a zinc(II) halide. thieme-connect.de This methodology can be applied to substrates bearing sensitive functional groups, provided the initial organolithium or Grignard reagent can be formed under compatible conditions.
In the context of difluoromethylphosphonates, a common synthetic strategy involves the use of copper-mediated or -catalyzed cross-coupling reactions to form C-P bonds. nih.gov Often, a difluorinated zinc reagent is prepared first and then undergoes transmetalation to a transition metal catalyst, such as copper or palladium. For example, the [(DMPU)₂Zn(CF₂H)₂] reagent, prepared from difluoroiodomethane (B73695) and diethylzinc, is used in copper-catalyzed difluoromethylations, where a transmetalation from zinc to copper is proposed to generate the active copper-difluoromethyl species. rsc.org This highlights the central role of transmetalation in the reactivity of difluoro zinc reagents, even if the target is not the zinc phosphonate (B1237965) itself but a subsequent coupling product.
Alternative activation methods, such as electrochemistry and the use of low-valent metals, provide routes to fluorinated organozinc intermediates under mild conditions.
Electrochemical synthesis offers a way to generate reactive intermediates without harsh chemical reagents. numberanalytics.com An electrochemical Reformatsky-type reaction of bromodifluoroamides has been reported, which proceeds via the formation of a difluorinated zinc enolate intermediate. researchgate.net More generally, arylzinc halides can be synthesized through the electrolytic reduction of aryl halides using a nickel catalyst in the presence of zinc(II) bromide, a method that is compatible with functional groups like ketones. thieme-connect.de
The use of highly activated, or low-valent, zinc is another effective strategy. Rieke® Zinc, a highly reactive form of zinc powder, can directly insert into the carbon-halogen bonds of alkyl or aryl halides, including those with sensitive functional groups like nitriles and esters, to produce functionalized organozinc reagents. This avoids the often-incompatible step of forming a Grignard or organolithium precursor. Low-valent metal complexes are also instrumental in mediating the activation of C-F bonds, which can be a pathway to generating fluorinated organometallic species, including zinc intermediates. sci-hub.sersc.org
A highly effective strategy for synthesizing difluoro zinc reagents involves starting with simple, commercially available molecules that already contain the difluoro- or difluoromethyl group. This approach avoids the challenges associated with direct fluorination methods.
A variety of pre-difluorinated building blocks are employed. Halodifluoroacetates and their derivatives are common starting points for Reformatsky-type reactions. Ethyl bromodifluoroacetate and bromodifluoroacetamide are used to generate the corresponding difluorinated zinc enolates in situ. researchgate.netrsc.orgrsc.org Chlorodifluoroacetic acid has also been identified as a promising and cost-effective starting material for these syntheses. researchgate.net
Difluorocarbene can also serve as a C1 pre-difluorinated building block. The reaction of difluorocarbene with existing organozinc reagents, such as benzylzinc or alkylzinc halides, results in the insertion of a CF₂ group, yielding stable α-difluorinated organozinc reagents that can be used in further reactions. nih.gov
Furthermore, stable difluoromethyl zinc reagents can be prepared from difluoroiodomethane. In the presence of a ligand such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), difluoroiodomethane reacts with diethylzinc to form stable complexes like [(TMEDA)Zn(CF₂H)₂] and [(DMPU)₂Zn(CF₂H)₂]. rsc.org These reagents are valuable for subsequent Negishi-type cross-coupling reactions. rsc.org
Table 3: Examples of Pre-difluorinated Building Blocks in Difluoro Zinc Reagent Synthesis
| Pre-difluorinated Building Block | Reagent(s) | Resulting Zinc Species (or Implied Intermediate) | Application | Reference(s) |
| Ethyl bromodifluoroacetate | Zinc | Difluorinated zinc enolate | Reformatsky reaction | researchgate.net |
| Bromodifluoroacetamide | Zinc, Trimethylsilyl chloride | Difluorinated zinc enolate | Imino-Reformatsky reaction | rsc.orgrsc.org |
| Difluoroiodomethane | Diethylzinc, TMEDA/DMPU | [(TMEDA)Zn(CF₂H)₂] / [(DMPU)₂Zn(CF₂H)₂] | Negishi cross-coupling | rsc.org |
| Difluorocarbene (:CF₂) | Benzylzinc halide | α-Difluorobenzylzinc halide | Trapping with electrophiles | nih.gov |
Structural Elucidation and Bonding Characteristics of Difluorozinc Systems
Crystallographic Analysis of Inorganic Difluorozinc (Rutile Structure)
Inorganic this compound (ZnF₂), also known as zinc fluoride (B91410), adopts the rutile structure, a common crystal lattice for metal difluorides and dioxides. materialsproject.orgatamanchemicals.com This structure belongs to the tetragonal crystal system and is characterized by the space group P4₂/mnm. materialsproject.orgmaterialsproject.org In this arrangement, each zinc ion (Zn²⁺) is octahedrally coordinated to six fluoride ions (F⁻), forming ZnF₆ octahedra. materialsproject.org Conversely, each fluoride ion is in a trigonal planar geometry, coordinated to three zinc ions. materialsproject.org
The ZnF₆ octahedra are interconnected through a combination of edge-sharing and corner-sharing, creating a three-dimensional network. materialsproject.org The corner-sharing octahedra exhibit a tilt angle of approximately 50°. materialsproject.orgmaterialsproject.org The high melting point of zinc fluoride (872 °C) is indicative of the significant ionic character in its chemical bonding within this stable crystal lattice. atamanchemicals.com
Experimental and theoretical studies have determined the lattice parameters and bond lengths for zinc fluoride. While slight variations exist between different reports, the values consistently describe a tetragonal unit cell.
Table 1: Crystallographic Data for this compound (Rutile Structure)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Tetragonal | materialsproject.orgchemicalbook.com |
| Space Group | P4₂/mnm | materialsproject.orgmaterialsproject.org |
| Lattice Constant (a) | 4.703 Å | aip.org |
| Lattice Constant (c) | 3.133 Å | aip.org |
| Zn-F Bond Length | 2.07 Å (all equivalent) | materialsproject.org |
| Zn-F Bond Lengths | 2.02 Å (x2), 2.04 Å (x4) | materialsproject.org |
| Coordination (Zn) | 6 (Octahedral) | materialsproject.org |
| Coordination (F) | 3 (Trigonal Planar) | materialsproject.org |
Spectroscopic Characterization of Organometallic Difluoro Zinc Reagents
The structural assignment of organometallic compounds, including difluoro zinc reagents, heavily relies on spectroscopic techniques. materialsproject.org Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.
¹⁹F NMR and ¹³C NMR spectroscopy are indispensable for elucidating the structure of organometallic difluoro zinc reagents. researchgate.net The chemical shifts and coupling constants observed in these spectra provide detailed information about the electronic environment of the fluorine and carbon atoms, respectively, and their connectivity within the molecule.
For instance, the formation of stable α,α-difluoro zinc reagents, such as those generated from the reaction of zinc amalgam with ethyl bromodifluoroacetate, has been confirmed by NMR data. researchgate.net The spectra for these species support a carbon-metallated structure, where the zinc is directly bonded to the difluorinated carbon atom. researchgate.net
The characterization of products formed from reactions involving such reagents further illustrates the utility of NMR. For example, in a compound like ethyl 2,2-difluoro-6-phenylhexanoate, the ¹⁹F and ¹³C NMR spectra provide key structural information. The ¹⁹F NMR spectrum typically shows a triplet for the -CF₂- group due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. rsc.org In the ¹³C NMR spectrum, the carbon of the -CF₂- group also appears as a triplet due to one-bond coupling with the two fluorine atoms. rsc.org
Table 2: Representative NMR Data for a Difluorinated Organic Compound Compound: ethyl 2,2-difluoro-6-phenylhexanoate
| Nucleus | Chemical Shift (δ) | Multiplicity & Coupling Constant (J) | Assignment | Reference |
|---|---|---|---|---|
| ¹⁹F | -105.83 ppm | t, J = 16.8 Hz | -CF₂ - | rsc.org |
| ¹³C | 164.47 ppm | t, J = 33.1 Hz | -C F₂-C =O | rsc.org |
| ¹³C | 116.41 ppm | t, J = 250.0 Hz | -C F₂- | rsc.org |
| ¹³C | 62.84 ppm | s | -O-C H₂-CH₃ | rsc.org |
| ¹³C | 34.45 ppm | t, J = 23.2 Hz | -CF₂-C H₂- | rsc.org |
Theoretical Investigations of Electronic Structure and Chemical Bonding in this compound Compounds
Theoretical calculations, particularly those based on density functional theory (DFT), provide profound insights into the electronic structure and the nature of chemical bonding in this compound systems. aip.orgmdpi.com These computational methods allow for the analysis of properties that are not directly accessible through experimental techniques.
For inorganic this compound, DFT calculations have been employed to investigate the stability of its crystal structure and surfaces. aip.org These studies confirm that the rutile structure is energetically favorable at ambient conditions. aip.org Analysis of the electronic structure reveals a significant ionic character in the Zn-F bond, which is consistent with experimental observations like its high melting point. atamanchemicals.com The calculations also provide information on the density of states, helping to understand the electronic band structure of the material. materialsproject.org
Theoretical studies on organometallic systems, while complex, can elucidate the nature of the metal-carbon bond. researchgate.net For this compound compounds, these investigations would focus on the interaction between the zinc d-orbitals and the orbitals of the organic ligand. The high electronegativity of the fluorine atoms significantly influences the electronic properties of the organometallic center, affecting its reactivity. The bonding in these compounds is a mixture of ionic and covalent character, with the degree of covalency being a key subject of theoretical inquiry.
Reactivity and Mechanistic Pathways of Difluorozinc in Catalysis and Organic Transformations
Difluorozinc as a Lewis Acid Catalyst in Advanced Organic Synthesis
Lewis acid catalysis is a cornerstone of modern organic synthesis, facilitating a vast array of chemical reactions by activating substrates toward nucleophilic attack. numberanalytics.comwikipedia.org this compound (ZnF₂) acts as a Lewis acid, a chemical species capable of accepting an electron pair to form a covalent bond. wikipedia.org This property allows it to catalyze numerous organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, as well as rearrangements and cyclizations. numberanalytics.comwikipedia.org The development of efficient and practical Lewis acid catalysts is crucial for sustainable synthetic processes. rsc.orgupv.esrsc.org While stronger Lewis acids often exhibit higher catalytic activity, they are also more susceptible to hydrolysis. rsc.org Therefore, the development of air-stable and recyclable organometallic Lewis acids is a significant area of research. rsc.orgbeilstein-journals.org
The catalytic activity of Lewis acids like this compound stems from their ability to coordinate with lone-pair-bearing electronegative atoms such as oxygen, nitrogen, and halogens in a substrate. This interaction enhances the substrate's reactivity. wikipedia.org Lewis acid catalysis has been instrumental in the synthesis of complex natural products and pharmaceuticals, often enabling high levels of stereoselectivity. wikipedia.org
Fluorinating Agent Properties of this compound in Chemical Reactions
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. tcichemicals.com This has led to the widespread use of fluorinated compounds in pharmaceuticals and agrochemicals. tcichemicals.comrsc.org While elemental fluorine and hydrogen fluoride (B91410) are fundamental fluorine sources, their high toxicity and corrosiveness necessitate specialized handling. tcichemicals.com Consequently, a variety of alternative fluorinating agents have been developed for laboratory use. tcichemicals.comacsgcipr.orgbeilstein-journals.org
These agents are broadly classified as nucleophilic or electrophilic. tcichemicals.com Nucleophilic fluorinating agents deliver a fluoride anion, while electrophilic agents provide an electron-deficient fluorine atom. tcichemicals.com this compound can be involved in fluorination reactions, although it is not as commonly used as dedicated fluorinating agents like DAST or Selectfluor. acsgcipr.orgrsc.org For instance, 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is a deoxo-fluorinating agent that converts alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild conditions. rsc.org The development of new fluorinating agents with improved safety and handling characteristics remains an active area of research. acsgcipr.orgbeilstein-journals.orgrsc.org
Reactivity Profiles of Organometallic Difluoro Zinc Reagents
Organozinc reagents are valued in organic synthesis for their versatile reactivity and high functional group tolerance. nih.govresearchgate.net The development of solid organozinc pivalates has further enhanced their utility by improving air and moisture stability. nih.gov
The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc, is a classic method for forming β-hydroxy esters. semanticscholar.orgacs.org The reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky reagent. semanticscholar.orgrsc.org
Recent advancements have expanded the scope of this reaction to include α,α-difluoro-substituted organozinc reagents. beilstein-journals.org For example, zinc-mediated aza-Reformatsky reactions of chiral N-tert-butylsulfinyl imines with bromodifluoromethyl ketones have been developed to synthesize chiral α,α-difluoro-β-amino ketones with good yields and diastereoselectivities. beilstein-journals.org The stereoselectivity of these reactions can often be controlled through the use of chiral auxiliaries or ligands. semanticscholar.orgbeilstein-journals.org The mechanism is believed to involve a six-membered transition state. beilstein-journals.org
Table 1: Examples of Diastereoselective Aza-Reformatsky Reactions
| Substrate 1 | Substrate 2 | Product | Yield (%) | Diastereomeric Excess (%) |
|---|---|---|---|---|
| Chiral N-tert-butylsulfinyl imines | Bromodifluoromethyl ketones | Chiral α,α-difluoro-β-(N-tert-butylsulfinyl)amino ketones | 56-85 | 72-90 |
Data sourced from a study on asymmetric Reformatsky-type reactions. beilstein-journals.org
The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for carbon-carbon bond formation. researchgate.net Difluoromethylzinc reagents have been successfully employed in palladium-catalyzed Negishi cross-coupling reactions with aryl halides to produce difluoromethylated aromatic compounds. acs.org These reagents offer the advantage of readily tunable reactivity and stability through ligand screening. acs.org
Cobalt catalysts have also been utilized for the regioselective difluoroalkylarylation of alkenes using solid arylzinc pivalates and difluoroalkyl bromides. nih.govnih.gov This method tolerates a wide range of functional groups and provides three-component coupling products in good yields. nih.gov Furthermore, copper-catalyzed coupling of α,α-difluoro-substituted organozinc compounds with 1-bromoalkynes has been developed to afford gem-difluoro-substituted alkynes. beilstein-journals.org Iron-catalyzed difluoromethylation of arylzincs has also been reported. cas.cn
The development of stereoselective reactions is a central goal in organic synthesis. Chiral difluoro zinc reagents, or reactions employing chiral ligands in conjunction with zinc reagents, have enabled the synthesis of enantiomerically enriched fluorinated compounds. For instance, highly diastereoselective zinc-mediated aza-Reformatsky reactions have been achieved using chiral N-tert-butylsulfinyl imines. beilstein-journals.org The stereochemical outcome is often rationalized by the formation of a six-membered Zimmerman-Traxler-like transition state. beilstein-journals.org
Copper-catalyzed enantioselective Michael additions of (difluoromethyl)zinc reagents to arylidene Meldrum's acids have been accomplished using chiral phosphoramidite (B1245037) ligands, yielding products with high enantioselectivity. researchgate.net Similarly, enantioconvergent difluoromethylation of racemic alkyl halides has been achieved using copper catalysts with chiral diamine ligands and a nucleophilic difluoromethyl-zinc reagent. researchgate.net
Understanding the reaction mechanisms is crucial for optimizing existing methods and developing new transformations. Reactions involving difluoro zinc intermediates can proceed through various pathways.
In Reformatsky-type reactions, the formation of a zinc enolate is a key step. beilstein-journals.org The stereochemistry of the addition to a carbonyl group is often dictated by the geometry of the enolate and the nature of the transition state. beilstein-journals.org
For some cross-coupling reactions, a single electron transfer (SET) mechanism has been proposed. nih.govnih.gov For example, in the cobalt-catalyzed difluoroalkylarylation of alkenes, mechanistic studies suggest that the reaction involves the direct abstraction of a halogen atom via SET from an in situ-formed cobalt(I) species to a difluoroalkyl bromide. nih.govnih.gov This generates a Co(I)/Co(II)/Co(III) catalytic cycle. nih.gov
The reaction of difluorocarbene with organozinc halides leads to the formation of α-difluorinated organozinc reagents. acs.orgnih.gov These intermediates are stable enough in solution to be trapped by various electrophiles. acs.orgnih.gov In some nickel-catalyzed difluoromethylations, the involvement of difluoromethyl zinc species as the primary cross-coupling partner has been excluded through control experiments, suggesting a reductive cross-coupling cycle involving nickel intermediates. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for Difluorozinc Systems
X-ray Diffraction (XRD) for Crystalline Phase and Structural Analysis
X-ray diffraction (XRD) is a non-destructive and powerful technique for analyzing the physical properties of crystalline materials like difluorozinc. malvernpanalytical.comanton-paar.com It is instrumental in identifying the crystalline phases present in a sample and determining their relative quantities. forcetechnology.commdpi.com The fundamental principle behind XRD is Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms within a crystal lattice. anton-paar.com
Every crystalline material produces a unique diffraction pattern, which serves as a fingerprint for its identification. forcetechnology.com For this compound, XRD is used to confirm its crystal structure, which is typically the rutile type, and to determine its lattice parameters with high precision. malvernpanalytical.com The technique is also sensitive to various microstructural properties, including crystallite size, lattice strain, and preferred orientation. malvernpanalytical.com
The most common XRD method for this purpose is X-ray powder diffraction (XRPD). malvernpanalytical.com Analysis of the diffraction pattern, often using the Rietveld refinement method, allows for the quantitative determination of phase fractions and the refinement of crystal structure details. mdpi.com
Table 1: Representative XRD Data for this compound
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Crystal System | The crystal system to which ZnF₂ belongs. | Tetragonal |
| Space Group | The specific symmetry group of the crystal. | P4₂/mnm |
| Lattice Parameters | The dimensions of the unit cell. | a ≈ 4.70 Å, c ≈ 3.13 Å |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical or oxidation states of those elements within the top 2-10 nanometers of a material's surface. wikipedia.orgcovalentmetrology.commalvernpanalytical.com The technique is based on the photoelectric effect, where X-rays irradiate the sample, causing the emission of core-level electrons. wikipedia.orgmalvernpanalytical.com
By measuring the kinetic energy of these emitted photoelectrons, their binding energy can be calculated. covalentmetrology.commalvernpanalytical.com Each element has a unique set of binding energies, allowing for elemental identification. unimi.it Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms. wikipedia.orgunimi.it
For this compound, XPS is used to:
Confirm the presence of zinc and fluorine on the surface.
Determine the atomic concentrations of these elements.
Verify the oxidation states, expecting to find Zn in the +2 state and F in the -1 state.
Detect surface impurities or contaminants. measurlabs.com
Depth profiling, which involves alternating between XPS analysis and ion beam etching, can be used to determine the elemental composition as a function of depth. wikipedia.orgmeasurlabs.com
Table 2: Typical XPS Binding Energy Data for this compound
| Element | Orbital | Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Zn | 2p₃/₂ | ~1022 | Presence and chemical state of Zinc |
| F | 1s | ~685 | Presence and chemical state of Fluorine |
| O | 1s | ~531 | Often indicates surface oxidation or contamination |
Electron Microscopy Techniques (SEM, TEM, STEM) for Morphological and Nanoscale Structural Investigation
Electron microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale. e3s-conferences.org The primary methods used are Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Scanning Transmission Electron Microscopy (STEM).
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. contractlaboratory.com A focused beam of electrons is scanned across the surface, and the resulting signals from the interaction, such as secondary or backscattered electrons, are used to create an image. researchgate.net SEM is ideal for studying the surface topography, morphology, and particle size distribution of this compound powders or films. contractlaboratory.commeasurlabs.com
Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and provides information about the internal structure of a material. contractlaboratory.comthermofisher.com A broad beam of electrons is transmitted through an ultra-thin sample. The transmitted electrons are then focused to form an image, revealing details about crystal structure, defects, and morphology. researchgate.netthermofisher.com
Scanning Transmission Electron Microscopy (STEM) combines the principles of both SEM and TEM. e3s-conferences.org A finely focused electron beam is scanned across the sample, and the transmitted electrons are collected to form an image. e3s-conferences.org STEM can achieve atomic-resolution imaging and is often coupled with analytical techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy-Loss Spectroscopy (EELS) to provide chemical information at the nanoscale. e3s-conferences.org
Table 3: Comparison of Electron Microscopy Techniques for this compound Analysis
| Technique | Information Obtained | Typical Application for ZnF₂ | Resolution |
|---|---|---|---|
| SEM | Surface topography, morphology, particle size | Imaging of powder particles, thin film surfaces | 10-30 nm |
| TEM | Internal structure, crystallography, defects | Analysis of nanoparticle crystal structure, lattice defects | Down to 0.1 nm measurlabs.com |
X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Structure and Bonding Environment
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information about the local geometric and electronic structure of a specific element in a material. malvernpanalytical.comunimi.it It can be applied to crystalline, amorphous, and liquid systems. unimi.itlehigh.edu The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). malvernpanalytical.comlehigh.edu
X-ray Absorption Near Edge Structure (XANES) , also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), refers to the region within about 50 eV of the absorption edge. malvernpanalytical.comunimi.it The features in the XANES spectrum are highly sensitive to the oxidation state and coordination chemistry (e.g., tetrahedral vs. octahedral) of the absorbing atom. lehigh.eduesrf.fr
Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory structure extending up to 1000 eV above the absorption edge. malvernpanalytical.com These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. malvernpanalytical.com Analysis of the EXAFS region provides quantitative information about the local atomic environment, including interatomic distances (bond lengths), coordination numbers, and the species of neighboring atoms. lehigh.edu
For this compound, XAS is particularly useful for determining the precise Zn-F bond lengths and the coordination number of zinc, providing a detailed picture of its local bonding environment.
Mass Spectrometry Techniques (GDMS, ICP-MS) for Purity Assessment and Trace Analysis
Mass spectrometry techniques are employed for highly sensitive elemental analysis, making them ideal for assessing the purity of materials and quantifying trace and ultra-trace level impurities. infinitalab.comeag.com
Glow Discharge Mass Spectrometry (GDMS) is a technique for the direct analysis of solid materials. uantwerpen.be The sample acts as a cathode in a low-pressure argon gas environment, where a glow discharge sputters atoms from the sample surface. mst.or.jp These sputtered atoms are then ionized in the plasma and analyzed by a mass spectrometer. mst.or.jp GDMS is capable of full survey elemental analysis with very high sensitivity (parts per billion), making it exceptionally well-suited for the purity certification of high-purity materials like those required in the semiconductor industry. eag.comuantwerpen.beiom3.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another highly sensitive technique, typically used for the analysis of liquid samples, though it can be adapted for solids via laser ablation. uantwerpen.be The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then passed into a mass spectrometer for separation and detection. ICP-MS is widely used for trace element analysis in environmental, geochemical, and materials science applications. infinitalab.com
For this compound, both GDMS and ICP-MS can be used to identify and quantify metallic and non-metallic impurities that could affect its optical or electronic properties, ensuring the material meets the stringent purity requirements for its applications.
Other Complementary Spectroscopic Methods (FTIR, Raman, UV-Vis) for Vibrational and Electronic Properties
In addition to the primary structural and compositional analysis techniques, other spectroscopic methods provide valuable information about the vibrational and electronic properties of this compound.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are complementary techniques that probe the vibrational modes of a material. mdpi.comrsc.org FTIR spectroscopy measures the absorption of infrared radiation by the sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net Both techniques provide a "fingerprint" spectrum based on the specific vibrational modes of the chemical bonds within the material. For this compound, these techniques can be used to identify the characteristic Zn-F vibrational modes and to detect the presence of impurities, such as oxides or hydroxides, which have distinct vibrational signatures. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. jasco-global.comlibretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy levels. For a material like this compound, UV-Vis spectroscopy is used to determine its optical band gap, a crucial parameter for its applications in optics and electronics. The absorption edge in the UV-Vis spectrum provides an estimate of this band gap energy. mdpi.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Zinc |
| Fluorine |
| Oxygen |
| Carbon |
| Argon |
| Zinc Oxide |
Applications of Difluorozinc in Advanced Chemical Synthesis and Materials Science Research
Design and Synthesis of Complex Fluorinated Organic Molecules and Intermediates
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Difluorozinc serves as a key reagent in this field, facilitating the synthesis of a wide array of fluorinated compounds and intermediates.
One of its primary roles is as a mild fluorinating agent, particularly for replacing chlorine atoms in halogenated hydrocarbons. rsc.org This type of halogen exchange (Halex) reaction is a fundamental transformation in organofluorine chemistry. google.com this compound provides a controlled method for introducing fluorine into organic frameworks, a critical step in producing precursors for pharmaceuticals and agrochemicals. atamanchemicals.com
Research has demonstrated the utility of zinc-mediated reactions for creating sophisticated fluorinated structures. For instance, a zinc-mediated decarboxylative alkylation of gem-difluoroalkenes using N-hydroxyphthalimide (NHP) esters has been shown to produce valuable Z-monofluoroalkenes in good yields. This reaction is notable for its tolerance of a broad range of functional groups.
Furthermore, zinc catalysis is instrumental in stereoselective reactions. A highly enantio- and anti-diastereoselective Mannich reaction has been developed using a combination of diethylzinc (B1219324) (ZnEt₂) and a chiral ligand to react α-fluorinated aromatic ketones with Boc-protected aldimines. This method yields chiral β-fluoroamines, important structural motifs in medicinal chemistry, with excellent yields and diastereomeric ratios.
Density functional theory (DFT) calculations have provided insight into the mechanism of zinc-catalyzed fluorocyclization reactions of alkenes. acs.org In these transformations, the zinc catalyst coordinates to the fluorine atom of a hypervalent iodine reagent (a fluoro-benziodoxole), mediating an isomerization and subsequent metathesis step to form the crucial C-F bond and yield the final aminofluorination product. acs.org This mechanistic understanding highlights the sophisticated role of zinc in activating and directing the fluorinating agent.
Table 1: Examples of this compound in Fluorinated Molecule Synthesis
| Reaction Type | Role of Zinc Compound | Product Class | Reference |
|---|---|---|---|
| Halogen Exchange | Mild fluorinating agent (ZnF₂) | Halogenated hydrocarbons | rsc.org |
| Decarboxylative Alkylation | Mediator (Zn) | Z-Monofluoroalkenes | |
| Mannich Reaction | Catalyst (ZnEt₂/ligand) | Chiral β-fluoroamines | |
| Fluorocyclization | Catalyst (Zn(OTf)₂) | Aminofluorinated heterocycles | acs.org |
Role in the Synthesis of Specialty Optical Materials and Advanced Ceramics
This compound is a critical component in the fabrication of various advanced materials, prized for its contribution to their thermal stability and specific optical properties.
In the field of ceramics, this compound is widely used in the production of glazes and enamels. atamanchemicals.comczjyhg.comparthindustries.co.in When added to ceramic glazes, it helps to create a smoother, harder, and more wear-resistant surface. czjyhg.com It is also a component in the formulation of high-temperature and electronic ceramics, where material stability and specific dielectric properties are paramount. czjyhg.com Additionally, this compound serves as an activator in phosphors; when doped with elements like manganese, it can produce materials that fluoresce under UV excitation, which is applicable in fluorescent lighting. optica.org
Table 2: Applications of this compound in Materials Science
| Material Type | Role of this compound | Key Benefit | Reference |
|---|---|---|---|
| Fluorotellurite Glass | Component (dopant) | Reduces OH content, expands IR transparency | acs.orgacs.orgnih.gov |
| Ceramic Glazes | Additive | Increases surface hardness and smoothness | czjyhg.comparthindustries.co.in |
| Phosphors | Host material/activator | Enables fluorescence | optica.org |
| High-Temperature Ceramics | Component | Enhances thermal stability | czjyhg.com |
Precursor in Thin Film Deposition and Tailored Nanomaterial Architectures
The synthesis of materials at the nanoscale can unlock unique properties not observed in their bulk counterparts. This compound is an important precursor for creating such tailored nanomaterial architectures and thin films.
A significant advancement in this area is the development of the fluorolytic sol-gel synthesis route, which produces nanoscopic metal fluorides with fundamentally different properties from classically prepared versions. uni-muenchen.dersc.orgresearchgate.net This non-aqueous method, using a precursor like zinc acetate (B1210297) and anhydrous hydrogen fluoride (B91410), yields a transparent sol of ZnF₂ particles. uni-muenchen.de Upon drying, a ZnF₂ xerogel is formed, which possesses a remarkably high surface area. uni-muenchen.dersc.org These high-surface-area nanomaterials are of great interest for applications in heterogeneous catalysis and as components for high-performance ceramics. uni-muenchen.deaip.org
In addition to nanomaterials, this compound is used in thin film deposition. It is available commercially as a high-purity sputtering target for use in physical vapor deposition (PVD) processes. Sputtering is a technique where a target material is bombarded with ions, causing atoms to be ejected and deposited onto a substrate, forming a thin, uniform film. kindle-tech.comaemdeposition.com This method is essential for manufacturing optical coatings, semiconductors, and displays. this compound's properties make it suitable for producing anti-reflective coatings that enhance the durability and performance of optical devices. chemimpex.com It can also serve as a precursor reagent for producing thin films of metallic zinc or zinc oxide (ZnO). atamanchemicals.com
Catalytic Applications Beyond Simple Lewis Acidity (e.g., Additive for Specific Catalytic Transformations)
While this compound is a known Lewis acid, its catalytic utility extends far beyond this simple role. It often acts as a critical additive or co-catalyst in complex systems to achieve high efficiency and selectivity in specific organic transformations.
A notable example is its use in the esterification of oleic acid with various alcohols. Research has shown that ZnF₂ is a highly efficient, reusable, and environmentally friendly catalyst for this reaction, leading to high conversions and good yields where traditional catalysts may falter.
This compound is also a key component in more sophisticated catalytic systems for asymmetric synthesis. Kobayashi and co-workers developed an asymmetric Mannich-type reaction between acylhydrazones and silyl (B83357) enol ethers that proceeds in water. researchgate.net This was achieved using a complex system comprising a chiral diamine ligand, this compound, and a surfactant. researchgate.net In this system, ZnF₂ acts as a crucial Lewis acid component that activates the substrate within the aqueous micellar environment, enabling the reaction to proceed with high selectivity.
Furthermore, the nanoscopic ZnF₂ synthesized via the fluorolytic sol-gel method exhibits unique catalytic potential. uni-muenchen.de Analysis of its surface reveals a predominance of weaker Lewis acid sites compared to other metal fluorides like MgF₂, along with the presence of some basic sites. uni-muenchen.dersc.org This distinct acid-base profile suggests its potential as a specialized heterogeneous catalyst component, capable of promoting reactions that require a specific balance of acidic and basic properties. uni-muenchen.de
Development of Novel Fluorinated Building Blocks for Diverse Chemical Transformations
The synthesis of complex organofluorine compounds often relies on the use of simpler, pre-fluorinated molecules known as building blocks. nih.gov this compound plays an important part in the development of these crucial intermediates, which can then be used in a wide range of chemical transformations.
Its function as a mild fluorinating agent allows for the conversion of readily available chlorinated compounds into their fluorinated analogs, effectively creating new building blocks from common starting materials. rsc.orgatamanchemicals.com These transformations provide access to fluorinated synthons that might be difficult to prepare through other means.
More advanced synthetic methods mediated by zinc are also employed to generate novel building blocks. For example, the zinc-mediated decarboxylative alkylation of gem-difluoroalkenes results in the formation of Z-monofluoroalkenes. These monofluoroalkenes are versatile intermediates, as the vinyl fluoride motif is present in numerous biologically active molecules and can participate in various cross-coupling reactions to build molecular complexity. The ability to generate these structures stereoselectively adds significant value to the synthetic chemist's toolkit. By facilitating the creation of such fundamental fluorinated structures, this compound underpins the broader expansion of organofluorine chemistry and enables the discovery of new molecules with unique properties. google.comnih.gov
Computational Chemistry and Theoretical Modeling of Difluorozinc
Quantum Chemical Calculations of Electronic Structure and Reactivity Pathways
Quantum chemical calculations, particularly those based on density functional theory (DFT), are pivotal in understanding the electronic makeup and potential reaction trajectories of difluorozinc. researchgate.netacs.org These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of its orbitals and energy levels. northwestern.edu
First-principles calculations have been employed to investigate the structural and electronic properties of various polymorphs of ZnF2, including the rutile, CaCl2, and PdF2-type structures. researchgate.net These studies reveal that all these forms of ZnF2 are direct band gap insulators. researchgate.net The calculated band gaps vary slightly depending on the crystalline phase, with values around 3.63 eV for the rutile phase, 3.62 eV for the CaCl2 phase, and 3.36 eV for the PdF2 phase. researchgate.net Analysis of the density of states indicates a significant hybridization between the 3p and 4s orbitals of zinc and the 2p orbitals of fluorine, which is crucial for determining the nature of the chemical bonding and the electronic properties of the compound. researchgate.net
Furthermore, different computational functionals, such as the Perdew–Burke–Ernzerhof (PBE) functional, the hybrid Heyd–Scuseria–Ernzerhof (HSE) functional, and the PBE+U approach, have been used to refine the calculation of the electronic band gap. acs.org Standard PBE calculations tend to underestimate the band gap, a common issue in DFT. acs.org The use of hybrid functionals like HSE or the inclusion of a Hubbard U term (PBE+U) for the Zn 3d states provides values that are in better agreement with experimental data. acs.org These more advanced methods highlight the importance of accurately describing electron correlation effects in this compound. acs.org
While direct studies on the reactivity pathways of isolated this compound molecules are less common, the calculated electronic structure provides foundational knowledge for predicting its behavior in chemical reactions. For instance, the nature of the frontier molecular orbitals (HOMO and LUMO) can indicate how this compound might interact with other molecules, functioning as either an electron donor or acceptor.
Table 1: Calculated Electronic Properties of this compound Polymorphs
| Property | Rutile-ZnF2 | CaCl2-ZnF2 | PdF2-ZnF2 |
| Band Gap (eV) | 3.63 researchgate.net | 3.62 researchgate.net | 3.36 researchgate.net |
| Crystal Structure | Tetragonal | Orthorhombic | Cubic |
This table presents theoretically calculated band gap values for different crystalline structures of this compound, as determined by plane-wave pseudopotential methods within density functional theory. researchgate.net
Molecular Dynamics Simulations of this compound-Containing Reaction Systems
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamics of this compound in various environments. cumhuriyet.edu.tr These simulations model the movement of atoms and molecules over time based on the forces between them, which can be derived from classical force fields or quantum mechanical calculations (ab initio MD). mdpi.com
MD simulations have been utilized to investigate the structure and properties of complex systems containing this compound, such as fluoride (B91410) glasses. For instance, studies on PbF2–ZnF2–GaF3 and PbF2–ZnF2–InF3 glasses have employed MD simulations in conjunction with X-ray diffraction to elucidate the local coordination environment of the constituent ions. researchgate.net In these simulations, the average coordination number of the Zn2+ ion was found to be approximately six, indicating an octahedral arrangement of fluoride ions around the zinc center. researchgate.net
In another application, MD simulations combined with DFT were used to study the adsorption mechanism of malachite green, an organic dye, onto the surface of various metal fluorides, including ZnF2. cumhuriyet.edu.tr These simulations revealed that the adsorption of malachite green onto the ZnF2 surface is a spontaneous process, with a calculated adsorption energy of -313.62 kcal/mol. cumhuriyet.edu.tr The simulations also provided details on the orientation of the adsorbed molecule, suggesting that the dye molecule orients itself with its ring parallel to the ZnF2 surface. cumhuriyet.edu.tr Such studies are crucial for understanding the surface chemistry of this compound and its potential applications in areas like catalysis and environmental remediation.
Table 2: Calculated Adsorption Energy of Malachite Green on Metal Fluoride Surfaces
| Metal Fluoride | Adsorption Energy (kcal/mol) |
| MgF2 | -340.26 cumhuriyet.edu.tr |
| ZnF2 | -313.62 cumhuriyet.edu.tr |
| MnF2 | -309.08 cumhuriyet.edu.tr |
| NiF2 | -302.82 cumhuriyet.edu.tr |
This table compares the calculated adsorption energies of malachite green on different metal fluoride surfaces, as determined by molecular dynamics simulations. The negative values indicate a spontaneous adsorption process. cumhuriyet.edu.tr
Prediction of Reaction Energetics and Transition States in this compound-Mediated Processes
Computational chemistry plays a critical role in predicting the energetics of chemical reactions and identifying the structures of transient species like transition states. mdpi.com This information is vital for understanding reaction mechanisms and kinetics.
While detailed computational studies on a wide range of this compound-mediated reactions are limited, theoretical investigations into related zinc-catalyzed processes provide valuable insights. For example, in the context of zinc-mediated allylation reactions, DFT calculations have been used to investigate the mechanism of the reaction between aldehydes and allylboronates catalyzed by zinc compounds. researchgate.net These studies suggest that zinc compounds, including the potential for species like ZnF2, can facilitate the crucial transmetalation step from boron to zinc. researchgate.net The calculations indicate that the efficiency of this process is influenced by the orbital interactions between the zinc-bound groups and the boron center, which activates the B-C bond. researchgate.net
The concept of a transition state, a high-energy intermediate structure that connects reactants and products, is central to understanding reaction rates. chemrxiv.org Theoretical methods can be used to locate these transition states on the potential energy surface and calculate their energies, which correspond to the activation energy of the reaction. For a hypothetical this compound-mediated reaction, computational chemists would model the interaction of ZnF2 with the reactants, explore possible reaction pathways, and identify the lowest-energy transition state to determine the most likely reaction mechanism.
Theoretical Insights into the Catalytic Mechanisms Involving this compound
Theoretical studies provide a powerful lens through which to view the catalytic role of metal compounds. numberanalytics.comnih.gov In many enzymatic and synthetic catalytic cycles, zinc ions play a crucial role as Lewis acids, coordinating to substrates to activate them towards nucleophilic attack or stabilizing negatively charged transition states. nih.gov
Although this compound is not a commonly cited catalyst, theoretical principles suggest how it might function in a catalytic capacity. The zinc center in ZnF2 is electron-deficient and can act as a Lewis acid. Computational studies on zinc-containing enzymes, such as metallopeptidases, have shown that the zinc ion coordinates to the carbonyl oxygen of a peptide bond, polarizing it and making the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. A similar mechanism could be envisaged for a this compound-catalyzed hydrolysis reaction.
Furthermore, theoretical investigations into zinc-mediated organic reactions, such as the addition of dialkylzinc reagents to enones, propose that a zinc catalyst generates a zinc enolate intermediate. studfile.net In a hypothetical scenario where this compound acts as a catalyst, it could interact with a substrate to facilitate bond formation or cleavage, followed by the regeneration of the ZnF2 species to complete the catalytic cycle. Computational modeling would be essential to verify the feasibility of such a cycle, calculating the energies of all intermediates and transition states to ensure a kinetically accessible pathway. mdpi.com
Future Research Directions and Emerging Trends in Difluorozinc Chemistry
Development of Next-Generation Difluorozinc Reagents for Enhanced Stereoselectivity
The quest for highly selective chemical transformations is a central theme in modern organic synthesis. Stereoselectivity, the preferential formation of one stereoisomer over another, is particularly crucial in the synthesis of pharmaceuticals and other biologically active molecules. masterorganicchemistry.comddugu.ac.in While organozinc reagents have been utilized in stereoselective reactions, the development of next-generation this compound-based reagents is a key area of future research aimed at achieving unprecedented levels of stereocontrol. nih.govmsu.edu
One promising approach involves the design of chiral ligands that can coordinate to the zinc center of a this compound reagent. These chiral ligands create a dissymmetric environment around the reactive site, directing the approach of the substrate to favor the formation of a specific enantiomer or diastereomer. researchgate.net Research in this area focuses on synthesizing and evaluating novel ligand architectures to fine-tune the steric and electronic properties of the catalyst, thereby maximizing stereoselectivity. researchgate.netthieme-connect.com The development of new reagents that are both highly reactive and highly selective remains a significant goal. rsc.org
Another emerging trend is the use of difluoromethyl groups, which can be introduced via reagents derived from this compound precursors, to influence the stereochemical outcome of a reaction. The incorporation of fluorine atoms can have profound effects on the conformational preferences and electronic properties of molecules, which can be leveraged to control stereoselectivity. cas.cn For instance, the synthesis of α-difluoromethyl-β-amino alcohols has been achieved with good diastereoselectivity, and it was found that the choice of solvent plays a critical role in controlling the stereochemical outcome. cas.cn
Future work will likely involve a combination of these strategies, integrating chiral ligands with fluorinated substrates to achieve synergistic effects on stereoselectivity. The ultimate goal is to develop a toolbox of this compound reagents that can be used to reliably generate complex, stereochemically defined molecules with high efficiency and precision.
Table 1: Factors Influencing Stereoselectivity in this compound-Mediated Reactions
| Factor | Description | Potential for Enhancement |
| Chiral Ligands | Organic molecules that bind to the zinc center and create a chiral environment. researchgate.net | Synthesis of novel, sterically demanding, and electronically tunable ligands. |
| Substrate Control | Inherent chirality or functional groups within the substrate molecule that direct the reaction pathway. researchgate.net | Design of substrates with strategically placed directing groups. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence transition state geometries and stabilities. cas.cn | Systematic screening of solvent systems to optimize diastereomeric or enantiomeric ratios. |
| Temperature | Lower reaction temperatures often lead to higher stereoselectivity by favoring the transition state with the lowest activation energy. | Precise temperature control and investigation of cryogenic reaction conditions. |
| Additives | Lewis acids or bases that can modify the reactivity and selectivity of the this compound reagent. thieme-connect.com | Exploration of co-catalyst systems to work in concert with the zinc reagent. |
Exploration of this compound in Sustainable and Green Chemistry Methodologies
The principles of green and sustainable chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgunep.orgecoonline.com The exploration of this compound in this context is an emerging area of research with significant potential. itrcweb.orgchemistryforsustainability.org
One key aspect of green chemistry is the use of catalysts to promote reactions with high atom economy, minimizing waste. ecoonline.com this compound and its derivatives have the potential to act as efficient catalysts in a variety of organic transformations. Their development as recyclable catalysts is a major research focus. Furthermore, the use of zinc, an earth-abundant metal, aligns with the principles of sustainable chemistry. acs.org
The synthesis of zinc-containing nanoparticles using green methods, such as employing plant extracts, has been demonstrated for zinc oxide. scielo.bracs.orgmdpi.com Similar eco-friendly synthesis routes for this compound and related fluorinated compounds are being investigated. tandfonline.com These methods aim to replace hazardous reagents and solvents with more environmentally benign alternatives. For example, a fluorolytic sol-gel route has been developed for the synthesis of nanoscopic zinc fluoride (B91410), which exhibits distinct properties compared to classically prepared metal fluorides. researchgate.net
Future research will likely focus on the following areas:
Development of solvent-free or aqueous-phase reactions: Utilizing this compound catalysts in environmentally friendly reaction media.
Immobilization of this compound catalysts: Anchoring this compound species onto solid supports to facilitate catalyst recovery and reuse.
Use of bio-based feedstocks: Exploring the application of this compound in the conversion of renewable biomass into valuable chemicals.
By integrating the principles of green chemistry into the design and application of this compound-based systems, researchers aim to develop more sustainable chemical processes with reduced environmental impact.
Integration of this compound into Advanced Material Design and Functionalization for Novel Properties
Advanced materials with tailored properties are essential for technological innovation in numerous fields. stanford.edursc.orgwisc.eduwuttkescience.com this compound (Zinc Fluoride) is being explored as a component in the design and functionalization of such materials due to its unique characteristics. It is a water-insoluble source of zinc for oxygen-sensitive applications.
The incorporation of this compound into material frameworks can impart novel properties. For instance, its use in the synthesis of nanoscopic fluoride materials via sol-gel routes can lead to materials with high surface areas and unique catalytic activities. researchgate.net These materials have potential applications as heterogeneous catalysts. researchgate.net The functionalization of material surfaces with fluorine-containing compounds can also alter their properties, such as in the case of treating zinc oxide with gaseous fluorine to modify its electronic and surface acidic/basic properties. researchgate.net
Future research in this domain is directed towards:
Synthesis of novel composite materials: Combining this compound with polymers, ceramics, or other nanomaterials to create hybrid materials with synergistic properties. springerprofessional.dempg.de
Development of functional coatings: Utilizing this compound to create thin films and coatings with specific optical, electronic, or protective properties.
Exploration in energy storage: Investigating the potential of this compound-based materials as components in batteries and other energy storage devices.
The ability to precisely control the composition and structure of these materials at the molecular level will be key to unlocking their full potential. stanford.edu
Application of Advanced Computational Methodologies for Predicting Complex this compound Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. nih.govnumberanalytics.comijritcc.org Advanced computational methodologies, particularly Density Functional Theory (DFT), are being increasingly applied to elucidate the complex reactivity of this compound and its derivatives. scirp.orgfrontiersin.orgmdpi.comfrontiersin.orgmdpi.com
These computational approaches allow researchers to:
Model reaction mechanisms: By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be identified. numberanalytics.com
Predict reactivity and selectivity: Descriptors of chemical reactivity, such as molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, can be used to predict how and where a molecule will react. scirp.orgfrontiersin.orgpsu.edu
Design new reagents and catalysts: Computational screening can accelerate the discovery of new this compound-based systems with desired properties, reducing the need for extensive experimental work. nih.gov
The integration of machine learning with quantum mechanical calculations is a particularly promising trend. cecam.org These methods can be trained on existing experimental and computational data to develop predictive models for the reactivity of a wide range of compounds, including those containing this compound. nih.gov
Table 2: Computational Methods in this compound Chemistry
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. mdpi.com | Understanding of reaction mechanisms, stability of intermediates, and origins of selectivity. scirp.org |
| Ab initio Methods | High-accuracy calculations based on first principles of quantum mechanics. numberanalytics.com | Benchmarking of less computationally expensive methods and providing highly accurate data for small systems. |
| Semi-empirical Methods | Simplified quantum mechanical calculations that use empirical parameters. numberanalytics.com | Rapid screening of large numbers of molecules and initial exploration of reaction pathways. numberanalytics.com |
| Molecular Dynamics (MD) | Simulation of the movement of atoms and molecules over time. | Insights into the role of solvent effects, conformational dynamics, and diffusion in reactions. |
| Machine Learning (ML) | Development of predictive models based on large datasets. nih.gov | High-throughput screening of potential catalysts and prediction of reaction outcomes. cecam.org |
Future advancements in computational hardware and algorithms will enable even more accurate and complex simulations, providing unprecedented insights into the chemistry of this compound. cecam.org
Investigation of this compound within Single-Atom Catalysis Frameworks
Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, offering maximum metal atom utilization and often exhibiting unique catalytic properties compared to their nanoparticle counterparts. mdpi.comrsc.orgnih.govrsc.org The investigation of this compound as a precursor or component in the synthesis of zinc-based SACs is an exciting and emerging research direction. nso-journal.orgmdpi.com
In the synthesis of SACs, a common strategy involves the pyrolysis of metal-organic frameworks (MOFs) or other precursors containing the desired metal. acs.org During this process, the metal atoms can become atomically dispersed and stabilized on a support material, such as nitrogen-doped carbon. rsc.org The evaporation of zinc species from bimetallic precursors, like zinc-containing ZIF-8, can facilitate the formation of single-atom sites of the other metal. acs.org
The potential role of this compound in this context could be twofold:
As a precursor for zinc SACs: this compound could be used as a source of zinc atoms to be dispersed on a suitable support. The fluorine atoms might play a role in the anchoring of the zinc atoms to the support material.
As a modifying agent: The introduction of fluorine, potentially from a this compound source, into the support material could alter its electronic properties and enhance the stability and activity of the single-atom active sites. acs.org
Research in this area will likely involve the synthesis and characterization of materials prepared using this compound in combination with various supports and other metals. frontiersin.org Advanced characterization techniques, such as high-resolution transmission electron microscopy and X-ray absorption spectroscopy, will be crucial for confirming the presence of single atoms and elucidating their coordination environment. rsc.org The catalytic performance of these novel SACs will then be evaluated in a range of important chemical reactions. mdpi.com The ultimate aim is to design highly active, selective, and stable single-atom catalysts for a variety of applications. rsc.org
Q & A
Q. What established synthesis protocols yield high-purity difluorozinc, and how do reaction parameters affect crystallinity?
Methodological Answer: this compound (ZnF₂) is typically synthesized via direct fluorination of zinc metal or hydrofluorination of ZnO. Key parameters include temperature (400–600°C for gas-phase reactions) and fluorine partial pressure. Solvothermal methods using HF solutions at controlled pH (2–4) can produce nanocrystalline ZnF₂. Post-synthesis, purity is assessed using X-ray diffraction (XRD) to confirm crystallographic phase (e.g., tetragonal vs. cubic) and elemental analysis (EDS) for stoichiometry. Thermogravimetric analysis (TGA) ensures absence of hydrated phases. For reproducibility, maintain inert atmospheres to prevent oxide contamination .
Table 1: Synthesis Methods for this compound
| Method | Conditions | Purity Assessment Tools |
|---|---|---|
| Direct Fluorination | Zn + F₂ (g), 500°C, 24h | XRD, EDS, TGA |
| Hydrofluorination | ZnO + HF (aq), 80°C, pH 3 | FTIR, BET Surface Area |
| Solvothermal | ZnCl₂ + NH₄F, 200°C, 12h | TEM, Raman Spectroscopy |
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural and electronic properties?
Methodological Answer:
- XRD : Resolves crystal structure and phase purity; compare with ICDD database (e.g., PDF 00-012-0228 for tetragonal ZnF₂).
- FTIR/Raman : Identify vibrational modes of Zn-F bonds (peaks at 400–500 cm⁻¹). Anomalies in spectra may indicate defects or impurities.
- XPS : Quantifies surface composition and oxidation states (Zn²⁺ binding energy ~1022 eV). Cross-validate with density functional theory (DFT) simulations to assign spectral features .
Advanced Research Questions
Q. How can computational models resolve discrepancies in this compound’s reported thermodynamic stability?
Methodological Answer: Contradictions in ΔG°f values (e.g., -904 kJ/mol vs. -890 kJ/mol) arise from experimental conditions or impurity phases. Researchers should:
- Perform meta-analysis of literature data, stratifying by synthesis method and characterization rigor (e.g., exclude studies lacking XRD validation).
- Use DFT calculations (VASP, Gaussian) to compute formation energies under standardized conditions (e.g., 0 K, GGA-PBE functional). Compare with calorimetric data (e.g., drop solution calorimetry).
- Apply sensitivity analysis to identify parameters (e.g., fluorine partial pressure) most affecting stability .
Q. What advanced techniques probe defect dynamics in this compound during catalytic applications?
Methodological Answer:
- Positron Annihilation Spectroscopy : Detects vacancy-type defects (e.g., F⁻ vacancies) influencing catalytic activity.
- In Situ XAFS : Monitors local Zn coordination changes under reaction conditions (e.g., during fluorocarbon synthesis).
- EPR Spectroscopy : Identifies paramagnetic defects (e.g., oxygen substitutions) affecting electronic structure. Pair these with ab initio molecular dynamics (AIMD) to model defect migration pathways .
Q. What experimental designs mitigate inconsistencies in this compound’s solubility measurements across aqueous systems?
Methodological Answer: Discrepancies arise from pH variations (solubility increases in acidic media) or unaccounted ion pairs (e.g., ZnF⁺). To standardize measurements:
Q. Table 2: Analytical Techniques for Contradiction Resolution
Methodological Best Practices
- Iterative Question Refinement : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate advanced questions .
- Data Validation : Cross-check experimental results with computational models (e.g., DFT for structural properties) and multi-technique characterization .
- Reproducibility : Document synthesis parameters (e.g., gas flow rates, precursor purity) and share raw data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
